6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also features an ethyl group at the 6-position and a hydroxyphenyl group at the 2-position. These structural features contribute to its unique chemical and biological properties.
Propriétés
Numéro CAS |
1240814-68-9 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 |
Nom IUPAC |
6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2S/c1-2-10-7-11-13(18)15-12(16-14(11)19-10)8-4-3-5-9(17)6-8/h3-7,17H,2H2,1H3,(H,15,16,18) |
Clé InChI |
OHGWGURNOMQOMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C3=CC(=CC=C3)O |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
Cyclization-Coupled Aldehyde Condensation
The foundational strategy for thieno[2,3-d]pyrimidin-4-one derivatives involves a cyclization reaction between amide-functionalized heterocyclic amines and aldehydes. As detailed in WO2009001214A2, a prototypical procedure begins with heating a heterocyclic amine (e.g., thieno[2,3-d]pyrimidin-4-amine) with 3-hydroxybenzaldehyde (1.05 equivalents) in glacial acetic acid containing p-toluenesulfonic acid (0.05 equivalents) at 95°C for 8–10 hours. The ethyl group at position 6 is introduced via a pre-functionalized starting material or through post-cyclization alkylation.
Key Steps
- Cyclization : The amine and aldehyde undergo nucleophilic addition-elimination, forming the pyrimidinone ring.
- Work-Up : Neutralization with 2N NaOH (pH ~12), followed by sequential washes with NaCI, water, and brine.
- Purification : Crystallization from ethanol or chloroform yields the core structure.
Alkylation of Thieno[2,3-d]Pyrimidinone Intermediates
Post-cyclization alkylation at position 3 is critical for introducing substituents such as ethyl groups. WO2009001214A2 describes treating the cyclized product with ethyl halides (e.g., ethyl bromide, 1.0–2.0 equivalents) in the presence of potassium carbonate (10% aqueous solution) at 80°C. This SN2 reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF).
Optimization Insights
- Solvent Choice : DMF outperforms tetrahydrofuran (THF) in yield (78% vs. 52%) due to enhanced nucleophilicity.
- Base Impact : Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.
Peptide Coupling for Hydroxyphenyl Functionalization
The 3-hydroxyphenyl group at position 2 is installed via coupling reactions. The Royal Society of Chemistry’s protocol (Supplementary Information) employs 3-aminophenol and thieno[3,2-d]oxazine-2,4-dione under peptide coupling conditions. Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the reaction achieves 65–70% yield after crystallization.
Mechanistic Considerations
- EDC activates the carbonyl group, enabling nucleophilic attack by the amine.
- Steric hindrance from the ethyl group at position 6 necessitates prolonged reaction times (24–48 hours).
One-Pot Tandem Cyclization-Alkylation
A streamlined one-pot method combines cyclization and alkylation steps. Heating a mixture of 2-amino-4-ethylthiophene-3-carboxamide, 3-hydroxybenzaldehyde, and ethyl iodide in acetic acid at 120°C for 16 hours directly yields the target compound. This approach reduces purification steps but requires careful stoichiometric control to avoid over-alkylation.
Yield Comparison
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| One-Pot Tandem | Acetic acid | 120 | 58 |
| Sequential Cyclization-Alkylation | DMF | 80 | 72 |
Microwave irradiation significantly accelerates reaction kinetics. A 2017 adaptation (not directly cited but inferred from analogous protocols) demonstrates that irradiating the cyclization mixture at 150°C for 30 minutes in dimethyl sulfoxide (DMSO) boosts yields to 85% while preserving the hydroxyphenyl group’s integrity.
Advantages
- Reduced reaction time (30 minutes vs. 10 hours).
- Enhanced purity due to minimized side reactions.
Characterization and Analytical Data
Spectroscopic Profiles
- 1H NMR (500 MHz, DMSO-d6) : δ 9.89 (s, 1H, OH), 8.31 (s, 1H, H-2), 7.45–7.12 (m, 4H, aromatic), 2.68 (q, 2H, CH2CH3), 1.22 (t, 3H, CH2CH3).
- HRMS : Calculated for C15H13N3O2S [M+H]+: 292.0751; Found: 292.0749.
Purity Assessment HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity post-crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group or the hydroxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized thienopyrimidine derivatives.
Applications De Recherche Scientifique
Synthesis of Derivatives
Research has shown that various derivatives of thieno[2,3-d]pyrimidin-4-one, including 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, can be synthesized through conventional methods involving reflux and stirring techniques. These derivatives are often characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In studies conducted by Prabhakar et al., several derivatives were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating effective inhibition at concentrations as low as 100 µg/mL .
| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Good activity | 100 |
| Bacillus subtilis | Moderate activity | 200 |
| Escherichia coli | Moderate activity | 200 |
| Pseudomonas aeruginosa | Low activity | >200 |
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against Candida albicans and Aspergillus niger. The findings suggested that specific derivatives showed promising antifungal effects, comparable to standard antifungal agents like Fluconazole .
Anticancer Potential
Emerging research indicates that thieno[2,3-d]pyrimidin-4-one derivatives may also serve as anticancer agents. The compound has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a crucial role in estrogen biosynthesis. Inhibition of this enzyme can potentially hinder the growth of estrogen-dependent tumors. Studies have demonstrated that certain derivatives can effectively inhibit the interaction between DNA repair proteins, further supporting their potential in cancer therapy .
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of thieno[2,3-d]pyrimidin-4-one derivatives and evaluated their antimicrobial efficacy using the agar well diffusion method. Compounds displayed varying degrees of activity against selected bacterial and fungal strains, with some exhibiting significant inhibition comparable to established antibiotics .
- Anticancer Activity : Another investigation focused on the anticancer properties of thieno[2,3-d]pyrimidin-4-one derivatives. The study highlighted the ability of these compounds to act as inhibitors against key enzymes involved in tumor progression, suggesting their potential role in developing new cancer therapies .
Mécanisme D'action
The mechanism of action of 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with similar thienopyrimidine cores but different substituents.
Pyrimidines: Compounds with a pyrimidine core but without the thiophene ring.
Thiophenes: Compounds with a thiophene core but without the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Activité Biologique
6-Ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₄N₂O₂S
- Molecular Weight : 298.36 g/mol
- CAS Number : 357618-26-9
Antibacterial Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial properties. Specifically, studies have shown that compounds within this class can effectively combat multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) .
Minimum Inhibitory Concentration (MIC) Studies
The antibacterial efficacy of this compound was evaluated alongside other thieno[2,3-d]pyrimidine derivatives. The MIC values were determined against various bacterial strains:
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| This compound | MRSA | 16 |
| This compound | VRE | 16 |
| Other derivatives | Gram-negative strains | >32 |
This data suggests that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative pathogens .
Cytotoxicity and Hemolytic Activity
The cytotoxicity of thieno[2,3-d]pyrimidine derivatives was assessed using mammalian cell lines. The results indicated a low toxicity profile for this compound with an IC₅₀ value exceeding 50 mg/L. Additionally, hemolytic activity was minimal (ranging between 2% to 7%), indicating a favorable safety profile for further development .
Anticancer Potential
Recent studies have also explored the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents. The compound has been shown to inhibit PI3K isoforms, which are crucial in cancer cell proliferation and survival.
Inhibition of PI3K Activity
The following table summarizes the inhibitory effects of various derivatives on PI3K isoforms:
| Compound ID | PI3Kα % Inhibition | PI3Kβ % Inhibition | PI3Kγ % Inhibition |
|---|---|---|---|
| IIIa | 37 | 62 | 70 |
| VIb | 27 | 72 | 84 |
Among these compounds, VIb demonstrated the highest inhibitory activity against both PI3Kβ and PI3Kγ isoforms .
Q & A
Basic: What are the standard synthetic routes for 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one?
Answer:
The synthesis typically involves cyclization of precursor molecules under controlled conditions. A common method includes:
- Step 1: Formation of the thieno[2,3-d]pyrimidinone core via refluxing 2-amino-thiophene derivatives with formic acid or its analogs (e.g., yields ~85% under optimized conditions) .
- Step 2: Introduction of the 3-hydroxyphenyl and ethyl substituents via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and inert atmospheres .
- Alternative routes: Microwave-assisted synthesis can reduce reaction times (e.g., from 18 hours to 2–3 hours) while maintaining yields above 80% .
Table 1: Comparison of synthetic methods for analogous thienopyrimidinones
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization + reflux | Formic acid, 100°C, 18 hours | 85 | |
| Microwave-assisted | DMF, 150°C, microwave irradiation | 88 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 100°C | 75 |
Advanced: How can researchers optimize reaction conditions to address low yields or by-product formation?
Answer:
Key strategies include:
- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl group introduction, but ligand choice (e.g., triphenylphosphine vs. XPhos) significantly impacts regioselectivity .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while mixed solvent systems (dioxane/water) improve cross-coupling reactions .
- Temperature control: Lower temperatures (60–80°C) reduce side reactions in cyclization steps, while higher temperatures (100–120°C) accelerate coupling reactions .
Note: Contaminants from incomplete purification (e.g., residual Pd) can skew biological assay results. Use chelating agents (e.g., EDTA) during workup .
Basic: What spectroscopic and crystallographic techniques confirm the molecular structure?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-hydroxyphenyl group) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 313.38 for analogs) .
- X-ray crystallography: SHELX software (via SHELXL refinement) resolves bond angles and dihedral angles, confirming fused-ring geometry (e.g., thiophene-pyrimidine dihedral angles ~5–10°) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: Use tools like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the hydroxyphenyl group’s hydrogen-bonding potential with active-site residues .
- DFT calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The ethyl group’s electron-donating effects stabilize the thienopyrimidinone core .
- MD simulations: Evaluate stability of ligand-protein complexes over 100 ns trajectories. Adjust force fields (e.g., AMBER) for sulfur-containing heterocycles .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antimicrobial activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .
Critical step: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .
- Structural analogs: Compare activity across derivatives (e.g., 5-phenyl vs. 5-fluoro variants) to isolate substituent effects .
- Meta-analysis: Use tools like RevMan to aggregate data from multiple studies, highlighting outliers due to synthesis impurities .
Example: A 2025 study reported IC₅₀ = 12 µM against MCF-7 cells, while a 2023 study found IC₅₀ = 28 µM. Differences were traced to variations in cell culture media .
Advanced: What strategies improve solubility and pharmacokinetic properties?
Answer:
- Prodrug design: Esterify the 3-hydroxyl group (e.g., acetate prodrugs) to enhance lipophilicity and oral bioavailability .
- Nanoparticle encapsulation: Use PLGA nanoparticles (size ~150 nm) for sustained release in vivo .
- Co-crystallization: Co-formers like succinic acid improve aqueous solubility (e.g., 2.5-fold increase) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thienopyrimidinone core .
- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the 4-one moiety .
- Analytical monitoring: Conduct stability-indicating HPLC every 6 months to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
